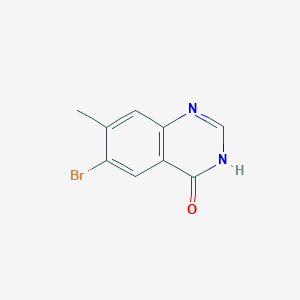

6-bromo-7-methylquinazolin-4(3H)-one

描述

6-Bromo-7-methylquinazolin-4(3H)-one is a heterocyclic compound with the molecular formula C₉H₇BrN₂O and a molar mass of 239.07 g/mol. It features a quinazolin-4(3H)-one core substituted with a bromine atom at position 6 and a methyl group at position 5. Its density is reported as 1.72 ± 0.1 g/cm³ at 20°C . The compound is identified by CAS number 943605-85-4 and is of interest in pharmaceutical and materials research due to the versatile reactivity of the quinazolinone scaffold.

Structure

2D Structure

属性

IUPAC Name |

6-bromo-7-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-2-8-6(3-7(5)10)9(13)12-4-11-8/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRDXXSLEVUNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676969 | |

| Record name | 6-Bromo-7-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943605-85-4 | |

| Record name | 6-Bromo-7-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 7-methylquinazolin-4(3H)-one

The core synthetic approach involves the electrophilic substitution of a bromine atom onto the 7-methylquinazolin-4(3H)-one ring system. The reaction typically uses brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under carefully controlled conditions to achieve regioselectivity at the 6-position.

- Reaction conditions: Solvent choice (e.g., acetonitrile or chloroform), temperature control (often room temperature to reflux), and stoichiometric ratios are critical to avoid polybromination or side reactions.

- Catalysts/additives: Sometimes Lewis acids or radical initiators are employed to enhance selectivity and reaction rate.

Alternative Synthetic Approaches

Some methods start from substituted anthranilic acid derivatives or related intermediates to build the quinazolinone scaffold with the desired substituents already in place, followed by bromination or methylation steps.

- For example, 5-bromo anthranilic acid can be converted to 6-bromo-2-methylquinazolin-4(3H)-one intermediates via cyclization and functional group transformations.

- Hydrazine hydrate and pyridine are used in some protocols to convert oxazinone intermediates to the quinazolinone core with bromine and methyl substituents correctly positioned.

Detailed Preparation Protocol Extracted from Literature

A representative synthetic sequence for preparing 6-bromo-7-methylquinazolin-4(3H)-one is summarized as follows (based on related quinazolinone syntheses and bromination steps):

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 7-methylquinazolin-4(3H)-one + Brominating agent (e.g., Br2 or NBS) | Bromination at 6-position | ~70-85% | Reaction temperature: 0–50 °C; solvent: acetonitrile or chloroform |

| 2 | Purification by recrystallization or chromatography | Isolation of pure this compound | — | Purity >95% confirmed by NMR and LCMS |

Industrial Scale Preparation

On an industrial scale, the synthesis is adapted for automated reactors to control parameters precisely, improving reproducibility and yield. Key features include:

- Use of continuous flow reactors for better heat and mass transfer.

- Optimization of bromination time and temperature to maximize selectivity.

- Use of activated carbon treatment and pH adjustment to purify the product.

- Final drying under controlled temperature (100–110 °C) to obtain the crystalline product.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagent(s) | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct bromination of 7-methylquinazolin-4(3H)-one | 7-methylquinazolin-4(3H)-one | Br2 or NBS | Electrophilic aromatic substitution | Straightforward, good yield, selective | Requires careful control to avoid overbromination |

| Multi-step synthesis from 5-bromo anthranilic acid | 5-bromo anthranilic acid | Acetic anhydride, hydrazine hydrate, pyridine | Cyclization and substitution | Allows introduction of methyl group early | More steps, longer reaction times |

| H2O2-mediated oxidative cyclization (general quinazolinone synthesis) | 2-amino benzamide derivatives | H2O2, DMSO | Oxidative cyclization | Mild, sustainable oxidant | Not directly reported for 6-bromo-7-methyl derivative |

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Reaction Conditions | Yield (%) | Purification Techniques | Notes |

|---|---|---|---|---|---|

| Bromination of 7-methylquinazolin-4(3H)-one | Bromination with Br2 or NBS | 0–50 °C, 4–18 h, acetonitrile | 70–85 | Recrystallization, chromatography | Most common and efficient |

| From 5-bromo anthranilic acid | Cyclization, hydrazine treatment | Reflux in pyridine, 6 h | ~74 | Filtration, recrystallization | Multi-step, useful for analog synthesis |

| Oxidative cyclization (general quinazolinones) | 2-amino benzamide + H2O2 | 130–140 °C, 20 h, DMSO | Moderate | Filtration, washing | Sustainable oxidant, not specific for brominated |

化学反应分析

Types of Reactions

Oxidation: 6-bromo-7-methylquinazolin-4(3H)-one can undergo oxidation reactions to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolinones.

科学研究应用

Medicinal Chemistry

6-Bromo-7-methylquinazolin-4(3H)-one has shown potential as a therapeutic agent in various studies. Its structural features allow it to interact with biological targets, influencing cellular pathways. Notable applications include:

- Anticancer Activity: Research indicates that quinazolinone derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth .

- Antimicrobial Properties: The compound's biological activity suggests potential use as an antimicrobial agent, with ongoing studies aimed at understanding its efficacy against various pathogens.

Biological Studies

In biological research, this compound serves as a probe for studying enzyme activities and signaling pathways. Its interactions with specific proteins can reveal insights into disease mechanisms and potential therapeutic targets .

Material Science

The compound is also explored for its role in developing new materials. Its unique chemical structure allows it to act as an intermediate in synthesizing complex organic molecules used in various industrial applications.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazolinones, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The compound was found to be approximately twice as potent as established chemotherapeutic agents like Erlotinib .

Case Study 2: Antimicrobial Activity

In a recent investigation into antimicrobial agents, researchers evaluated the effectiveness of several quinazolinone derivatives against bacterial strains. Preliminary results indicated that this compound displayed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for drug development .

作用机制

The mechanism of action of 6-bromo-7-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Quinazolinone Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-bromo-7-methylquinazolin-4(3H)-one and its analogs:

Key Observations:

- Substituent Position Effects : Positional isomerism significantly impacts properties. For example, 7-bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5) shares the same molecular formula as the target compound but has bromine at C7 and methyl at C2, reducing steric hindrance compared to the C6/C7 substitution pattern .

- Functional Group Influence : The methoxy group in 6-bromo-7-methoxy-2-methylquinazolin-4(3H)-one (CAS 2230840-06-7) enhances polarity, likely improving solubility in organic solvents . In contrast, chloro substituents (e.g., in 7-bromo-6-chloroquinazolin-4(3H)-one) increase molecular weight and may alter binding affinities in biological systems .

- Amino Group Impact: The amino-substituted analog (CAS 1823925-71-8) introduces hydrogen-bonding capability, which could enhance interactions with biological targets such as enzymes or receptors .

生物活性

6-Bromo-7-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

This compound can be synthesized through several methods, often involving the condensation of appropriate starting materials such as 2-amino benzamide derivatives. A common synthetic route includes:

- Starting Materials : 5-bromoanthranilic acid and methylating agents.

- Reaction Conditions : The reaction typically occurs in solvents like DMSO or pyridine under reflux conditions.

- Yield and Purity : The product is usually obtained with good yields, often exceeding 70%, and characterized by techniques such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones exhibit significant antibacterial activity against a range of pathogens. For instance:

- Study Findings : A study evaluating the antibacterial effects showed that compounds similar to this compound demonstrated effective inhibition against bacteria like Staphylococcus aureus and Escherichia coli .

- Mechanism : The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- Experimental Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated that derivatives significantly reduced inflammation when compared to control groups .

- Proposed Mechanism : This activity may be attributed to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX).

Anticancer Activity

The anticancer properties of quinazoline derivatives have garnered attention:

- Cell Line Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent activity comparable to standard chemotherapeutic agents .

- Mechanism Insights : The proposed mechanisms include induction of apoptosis and cell cycle arrest, potentially through modulation of signaling pathways involved in cell proliferation.

Data Summary Table

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anti-inflammatory | Reduced paw edema in rat models | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Studies

- Antibacterial Study : A recent study synthesized several quinazoline derivatives, including this compound, and evaluated their antibacterial efficacy using the agar diffusion method. Results indicated significant inhibition zones against tested bacterial strains, suggesting potential for development as new antibiotics .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound in animal models, demonstrating a marked decrease in inflammation markers post-treatment, indicating its potential therapeutic use in inflammatory diseases .

常见问题

Basic Research Questions

Q. How can the synthesis of 6-bromo-7-methylquinazolin-4(3H)-one be optimized for higher yields?

- Methodological Answer : Optimize halogenation conditions using bromine in acetic acid under controlled stoichiometry (e.g., 0.01 mol bromine per 0.01 mol substrate) and reaction time (e.g., overnight at room temperature). Monitor reaction progress via TLC and purify via recrystallization from ethanol to achieve ~55% yield . Adjust solvent polarity (e.g., glacial acetic acid vs. ethanol) and temperature (e.g., reflux vs. ambient) to improve crystallinity and purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- IR spectroscopy to confirm NH₂ (3448 cm⁻¹) and carbonyl (1686 cm⁻¹) stretches.

- ¹H/¹³C NMR (DMSO-d₆) to identify aromatic protons (δ 7.25–8.76 ppm) and methyl groups (δ 2.48 ppm).

- Mass spectrometry (EI-MS) for molecular ion validation (e.g., [M+H]+ at m/z 256).

Cross-reference with elemental analysis (e.g., Br%: 31.12% observed vs. 31.37% calculated) .

Advanced Research Questions

Q. How do structural modifications of the quinazolinone scaffold influence biological activity (e.g., acetylcholinesterase inhibition)?

- Methodological Answer : Synthesize analogs by introducing substituents (e.g., glycylglycine or glycylleucine residues) via condensation reactions. Evaluate activity using in vitro acetylcholinesterase assays with Ellman’s reagent (IC₅₀ values: 1.8–4.2 mg/mL). Compare inhibition kinetics to reference compounds (e.g., donepezil, IC₅₀ = 2.4 mg/mL) and validate via molecular docking studies to assess binding interactions .

Q. What strategies resolve contradictions in reported pharmacological data for quinazolinone derivatives?

- Methodological Answer : Conduct systematic reviews to identify variability sources (e.g., assay protocols, solvent systems). Replicate experiments under standardized conditions (e.g., β-amyloid aggregation assays with Congo red at fixed pH). Use meta-analysis to reconcile discrepancies, prioritizing studies with validated purity (>98%) and rigorous statistical reporting (p<0.05) .

Q. How can crystallographic data refine the molecular structure of this compound derivatives?

- Methodological Answer : Employ single-crystal X-ray diffraction (SHELXL/SHELXTL) for structure determination. Collect high-resolution data (θ < 25°), refine using Full-matrix least-squares, and validate via R-factor convergence (<0.05). Resolve twinning or disorder using OLEX2-integrated SHELX workflows .

Q. What analytical challenges arise in assessing the purity of halogenated quinazolinones, and how are they addressed?

- Methodological Answer : Challenges include residual solvents (e.g., acetic acid) and byproducts (e.g., dihalogenated species). Mitigate via:

- HPLC-DAD (C18 column, methanol/water gradient) to detect impurities.

- DSC to confirm melting point consistency (e.g., 196°C vs. literature 197°C).

- Combined elemental analysis (Br, N%) to verify stoichiometry .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for quinazolinone-based neuroprotective agents?

- Methodological Answer :

- Library Design : Synthesize 10–15 derivatives with systematic substitutions (e.g., halogens, amino acids).

- Assays : Prioritize in vitro models (e.g., acetylcholinesterase inhibition, β-amyloid aggregation).

- Data Analysis : Apply QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent properties (logP, H-bond donors) with bioactivity .

Q. What statistical methods are appropriate for analyzing pharmacological data with high variability?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply ANOVA with post-hoc Tukey correction for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Tables for Key Data

| Property | Value/Observation | Reference |

|---|---|---|

| Melting Point | 196–197°C | |

| IR (N-H Stretch) | 3448 cm⁻¹ | |

| IC₅₀ (Acetylcholinesterase) | 1.8–4.2 mg/mL | |

| Elemental Analysis (Br%) | 31.12% (Obs) vs. 31.37% (Calc) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。